![molecular formula C9H6N2OS B6424029 3-(prop-2-yn-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1598345-44-8](/img/structure/B6424029.png)
3-(prop-2-yn-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It includes the reactants used, the reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound, the conditions under which it reacts, and the products formed .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like its melting point, boiling point, solubility, stability, etc .Scientific Research Applications
Anticancer Activity
This compound has been linked to potential anticancer activity. It has been used in the synthesis and characterization of new heterocyclic derivatives containing pyrazolo [3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group. The synthesized compounds were tested for their in-vitro anticancer activity against various cancer cell lines .
Structural Characterization
The compound has been used in structural characterization studies. It was characterized via IR, NMR (1H and 13C), and HRMS. The crystal structure of the isolated organic compound was confirmed through single-crystal X-ray diffraction analysis .
Weed Control
The compound has been found to have applications in weed control. A highly potent compound, which exhibited an excellent and wide spectrum of weed control at the rates of 30–75 g ai/ha by the postemergence application and is relatively safe on maize at 75 g ai/ha, was discovered .
Redox Proteomics
Although not directly mentioned, the compound could potentially be used in redox proteomics. Redox proteomics has emerged as a powerful strategy to offer a global landscape of the cysteine-mediated redox network in biological systems .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes in cellular processes, potentially resulting in the aforementioned biological activities .
Biochemical Pathways
It is likely that the compound affects multiple pathways due to its broad range of reported biological activities .
Result of Action
Given the broad range of biological activities associated with similar compounds, it is likely that the compound has multiple effects at the molecular and cellular levels .
Safety and Hazards
properties
IUPAC Name |
3-prop-2-ynylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c1-2-4-11-6-10-7-3-5-13-8(7)9(11)12/h1,3,5-6H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHHYGZMABHFFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=NC2=C(C1=O)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(prop-2-yn-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one |
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